molecular formula C11H18N2 B13751707 2-Isopropyl-5-sec-butylpyrazine

2-Isopropyl-5-sec-butylpyrazine

Cat. No.: B13751707
M. Wt: 178.27 g/mol
InChI Key: YKOVLVGOQIHYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5-sec-butylpyrazine is a synthetic alkyl-substituted pyrazine supplied for research use exclusively . Pyrazines are a significant class of nitrogen-containing heterocyclic compounds recognized for their high volatility and stability, making them subjects of interest in chemical ecology and other research fields . While the specific biological activity and applications of this particular isomer are not fully documented, structurally similar alkylpyrazines are widely studied as semiochemicals—signal molecules in insects and other organisms . For instance, various alkyl- and methoxypyrazines are known to function as alarm pheromones in ant species, aggregation cues in beetles, and sex pheromones in certain flies . The structural motif of pyrazine is also privileged in medicinal chemistry, forming the core of various compounds with reported bioactivities, though such applications require extensive further investigation . Researchers value this compound as a chemical standard or as a building block for exploring the structure-activity relationships of volatile heterocyclic compounds. The mechanism of action for alkylpyrazines in biological systems is typically mediated by olfactory reception, where they bind to specific odorant receptors, triggering neuronal responses that lead to behavioral changes in organisms . This product is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-butan-2-yl-5-propan-2-ylpyrazine

InChI

InChI=1S/C11H18N2/c1-5-9(4)11-7-12-10(6-13-11)8(2)3/h6-9H,5H2,1-4H3

InChI Key

YKOVLVGOQIHYJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC=C(N=C1)C(C)C

Origin of Product

United States

Biosynthetic Pathways and Bioproductivity of 2 Isopropyl 5 Sec Butylpyrazine

Elucidation of Microbial Biosynthetic Pathways for 2-Isopropyl-5-sec-butylpyrazine

Microorganisms provide a vital route to naturally sourced pyrazines, offering an alternative to chemical synthesis. nih.gov Research into these biological systems has begun to unravel the complex sequences of reactions that lead to the diverse array of pyrazine (B50134) structures found in nature.

Paenibacillus polymyxa, a bacterium known for producing polymyxin antibiotics, has been identified as a prolific producer of a complex mixture of methyl-branched alkyl-substituted pyrazines. oup.comoup.comnih.gov Studies on P. polymyxa ATCC 10401 revealed the presence of 19 distinct pyrazine metabolites in its growth medium, with seven of these being new natural compounds. oup.comnih.gov While the dominant metabolite identified was 2,5-diisopropylpyrazine (B1313309), the detection of a wide array of related structures points to a versatile biosynthetic machinery capable of producing various alkyl-substituted pyrazines. oup.comnih.gov

The formation of these pyrazines, including isomers like 2,5- and 2,6-dialkyl-substituted pyrazines, suggests the activity of specific metabolic pathways within P. polymyxa and related Bacillus species. oup.com The biosynthesis of this complex pyrazine mixture was found to be correlated with bacterial growth. oup.com

Table 1: Selected Pyrazine Metabolites Identified in Paenibacillus polymyxa

Compound NameMolecular WeightNotes
2,5-Diisopropylpyrazine164Dominant metabolite identified.
2,6-Diisopropylpyrazine164Isomer of the dominant metabolite.
2-sec-Butyl-5-isopropylpyrazine178A key related pyrazine.
2,5-Di-sec-butylpyrazine192
2-Isobutyl-5-isopropylpyrazine178
2,5-Diisobutylpyrazine192
2-Methyl-5-isopropylpyrazine136
Source: Adapted from research findings on Paenibacillus polymyxa metabolites. oup.comoup.com

The structural diversity of alkylpyrazines produced by microorganisms is directly linked to the availability of specific amino acid precursors. The carbon skeletons of the alkyl side chains are derived from amino acids such as valine, leucine, and isoleucine. oup.com For the biosynthesis of this compound, the precursors are valine, which provides the isopropyl group, and isoleucine, which provides the sec-butyl group.

Experimental evidence strongly supports this precursor-product relationship. Supplementing the growth medium of P. polymyxa with valine was shown to strongly stimulate the production of 2,5-diisopropylpyrazine, making it the favored metabolite. oup.comoup.comnih.gov This demonstrates that the concentration of precursor amino acids is a key factor in directing the biosynthesis towards specific pyrazine end products. Similarly, the formation of 2-methoxy-3-sec-butylpyrazine in other organisms has been linked to the precursor isoleucine. oup.com

Table 2: Amino Acid Precursors and Corresponding Pyrazine Side Chains

Amino AcidResulting Alkyl Side ChainExample Pyrazine
ValineIsopropyl2,5-Diisopropylpyrazine
LeucineIsobutyl2,5-Diisobutylpyrazine
Isoleucinesec-Butyl2,5-Di-sec-butylpyrazine

One of the proposed biosynthetic pathways for the formation of the pyrazine ring involves a key condensation reaction. oup.com This pathway suggests that an amino acid is first amidated. Following this, the resulting amino acid amide condenses with an α,β-dicarbonyl compound, such as glyoxal (B1671930) or glyoxylic acid. oup.comoup.com This reaction forms the core heterocyclic pyrazine structure.

The presence of both 2,5- and 2,6-dialkyl-substituted pyrazine isomers in P. polymyxa cultures supports the operation of this pathway. oup.com This mechanism can account for the formation of asymmetrically substituted pyrazines like this compound, which would arise from the condensation involving two different amino acid-derived components. Subsequent reactions, such as methylation, can further modify the pyrazine molecule, leading to methoxy-substituted pyrazines observed in some species. oup.com

While the precursor molecules and general reaction pathways have been proposed, the specific enzymatic machinery driving pyrazine biosynthesis in P. polymyxa is not yet fully elucidated. The formation of pyrazines is often considered a part of the bacterium's secondary metabolism. mdpi.com The regulation of this pathway is likely complex, involving the interplay of several factors.

Key cellular mechanisms that regulate production include:

Precursor Availability: As demonstrated by amino acid supplementation studies, the intracellular pools of valine and isoleucine are critical regulatory checkpoints. oup.com

Nitrogen Metabolism: The biosynthesis of pyrazines is inherently linked to nitrogen metabolism. Studies in related bacteria have shown that enhancing the expression of enzymes involved in nitrogen pathways, leading to an accumulation of NH4+, is beneficial for pyrazine biosynthesis. nih.gov

Biomimetic Approaches to this compound Synthesis

Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. These approaches not only provide efficient routes to natural products but can also offer insights into the actual biological pathways.

An alternative biosynthetic pathway, which has been successfully translated into a biomimetic synthesis strategy, involves the dimerization of α-amino aldehydes. rsc.orgnih.gov This route is proposed to be a viable alternative for the formation of 2,5-disubstituted pyrazines in nature. rsc.org

The key steps in this proposed mechanism are:

Formation of α-Amino Aldehydes: Amino acids, such as valine and isoleucine, are converted into their corresponding α-amino aldehydes. This is a crucial intermediate step.

Dimerization: Two molecules of these α-amino aldehydes then undergo a condensation reaction. For a symmetrical pyrazine like 2,5-diisopropylpyrazine, two valine-derived aldehydes would react. For an asymmetrical compound like this compound, one valine-derived aldehyde and one isoleucine-derived aldehyde would need to condense.

Oxidation: The resulting dihydropyrazine (B8608421) intermediate is subsequently oxidized to form the stable, aromatic pyrazine ring. nih.gov

This methodology has been successfully used in the lab to synthesize compounds like 2,5-diisopropylpyrazine from readily available amino acid precursors in a one-pot operation, demonstrating its viability as a biomimetic approach. rsc.org

Investigation of In Situ Formation and Reaction Conditions in Biomimetic Systems

No research articles or data could be retrieved that specifically investigate the in situ formation and reaction conditions of this compound within biomimetic systems.

Strain Engineering and Optimization for Enhanced Biosynthesis of Branched Alkylpyrazines

While general strategies for the strain engineering and optimization of microorganisms for the production of other alkylpyrazines, such as those in Bacillus subtilis, have been reported, there is no available research that details the application of these techniques for the enhanced biosynthesis of this compound.

Chemical Synthesis Methodologies for 2 Isopropyl 5 Sec Butylpyrazine and Its Analogs

Classical and Modern Synthetic Routes to 2-Isopropyl-5-sec-butylpyrazine

The construction of the pyrazine (B50134) ring with specific alkyl substituents at the 2 and 5 positions can be accomplished through several established synthetic routes. These methods typically involve the formation of a dihydropyrazine (B8608421) intermediate followed by oxidation to the aromatic pyrazine.

The Gutknecht pyrazine synthesis, first reported in 1879, is a classical method that involves the self-condensation of α-amino ketones. nih.gov The general mechanism involves the cyclization of two molecules of an α-amino ketone to form a dihydropyrazine, which is subsequently oxidized to the corresponding pyrazine. nih.gov

For the synthesis of an asymmetrically substituted pyrazine like this compound, a direct Gutknecht condensation of two different α-amino ketones would lead to a mixture of products. To achieve a selective synthesis, a stepwise approach is necessary. This can be conceptualized by first preparing one α-amino ketone, for instance, 1-amino-3-methyl-2-butanone (derived from valine), and reacting it with a second, different α-amino ketone like 1-amino-3-methyl-2-pentanone (derived from isoleucine). However, controlling the cross-condensation to favor the desired product over self-condensation products is a significant challenge.

Modern adaptations to achieve asymmetry often involve protecting group strategies or activating one of the α-amino ketones to promote selective reaction. A more controlled approach involves the condensation of an α-amino ketone with an α-haloketone, followed by cyclization, although this is a variation of the Gutknecht principle.

A versatile and widely used method for synthesizing pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this would conceptually involve the reaction of a diamine with a diketone bearing the isopropyl and sec-butyl groups. However, the synthesis of the required asymmetric diketone, 4-methyl-2,3-hexanedione, can be complex.

A more practical approach for asymmetric pyrazines is the condensation of two different α-amino ketones, as in the Gutknecht synthesis, but under conditions that favor cross-condensation. researchgate.net The reaction of an α-amino ketone with an α-hydroxy ketone or an α-bromo ketone can also yield pyrazines. rsc.org

A common strategy for producing asymmetrically substituted pyrazines involves the condensation of an α-amino aldehyde or ketone with another α-amino aldehyde or ketone, followed by oxidation of the resulting dihydropyrazine. rsc.org The oxidation can often be achieved simply by exposure to air (atmospheric oxygen) or by using oxidizing agents like manganese dioxide (MnO2) or copper(II) salts. nih.gov

A novel procedure for creating asymmetrically substituted pyrazines starts from para-methoxybenzyl-protected 3,5-dichloro-2(1H)-pyrazinones. This method allows for the sequential and orthogonal introduction of different substituents onto the pyrazine core, offering a high degree of control. nih.gov

Table 1: Comparison of General Pyrazine Synthesis Methods

Synthesis Method Starting Materials Key Steps Suitability for Asymmetry
Gutknecht Synthesis α-Amino ketones Self-condensation, Oxidation Challenging, often yields mixtures
Diamine/Diketone Condensation 1,2-Diamine, 1,2-Diketone Condensation, Oxidation Dependent on asymmetric diketone synthesis
Cross-Condensation Two different α-amino ketones/aldehydes Controlled condensation, Oxidation Feasible with control over reaction conditions
Protected Pyrazinone Route Substituted 2(1H)-pyrazinones Sequential substitution, Deprotection/Conversion High, allows for controlled substituent introduction

Synthesis via Isoleucine Amide and Glyoxal (B1671930) Derivatives (for related sec-butyl pyrazines)

A well-established route to pyrazines bearing a sec-butyl group involves the use of L-isoleucine as a chiral starting material. For example, the synthesis of 2-methoxy-3-sec-butylpyrazine is achieved through the condensation of L-isoleucinamide with glyoxal. researchgate.netresearchgate.net This reaction forms 2-hydroxy-3-sec-butylpyrazine, which can then be methylated to yield the final product. researchgate.net

This strategy can be adapted for the synthesis of this compound. The key step would be the condensation of L-isoleucinamide with an appropriate carbonyl compound containing the isopropyl group, such as 1-amino-3-methyl-2-butanone (derived from valine). The resulting dihydropyrazine intermediate would then be oxidized to form the target molecule. This approach has the advantage of directly incorporating the sec-butyl group from a readily available and enantiomerically pure source.

Stereoselective Synthesis of this compound Isomers

The sec-butyl group in this compound contains a stereocenter, leading to the existence of two enantiomers: (S)-2-isopropyl-5-sec-butylpyrazine and (R)-2-isopropyl-5-sec-butylpyrazine. The stereoselective synthesis of a specific isomer is highly desirable, as different enantiomers can have distinct sensory properties.

The most straightforward approach to a stereoselective synthesis is to use a chiral precursor that becomes part of the final molecule. As mentioned previously, natural amino acids are excellent chiral starting materials. To synthesize the (S)-isomer of this compound, one would start with L-isoleucine, which has the (2S,3S) configuration. The amino acid can be converted to the corresponding α-amino aldehyde or α-amino ketone, which retains the stereochemistry at the chiral center. rsc.org

For instance, the condensation of (S)-2-amino-3-methylpentanal (derived from L-isoleucine) with an isopropyl-containing fragment, followed by cyclization and oxidation, would yield (S)-2-isopropyl-5-sec-butylpyrazine. The key is that the chiral center from the amino acid is incorporated directly into the pyrazine structure. nih.gov While methods for the asymmetric synthesis of various chiral heterocycles are being developed, the use of chiral building blocks from nature remains a primary strategy for producing enantiomerically enriched pyrazines. uniovi.esrsc.org

Green Chemistry Principles in Pyrazine Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that are environmentally benign, efficient, and cost-effective. researchgate.netmetu.edu.tr Several green chemistry principles have been applied to the synthesis of pyrazines.

One major focus is the development of one-pot syntheses, which reduce the number of steps, minimize waste from purification of intermediates, and save time and resources. rsc.orgresearchgate.net For instance, a one-pot method for pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by potassium tert-butoxide, avoiding the need for expensive or toxic catalysts. researchgate.net

Other green approaches in pyrazine synthesis include:

Solvent-free (neat) reactions: Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions and simplifies work-up. rsc.org

Use of environmentally benign solvents: Replacing hazardous solvents like DMF and THF with greener alternatives such as water or ethanol. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes biocatalysis, where enzymes are used to perform specific transformations under mild conditions. nih.gov For example, chemo-enzymatic methods using aminotransferases can mediate the key amination of 1,2-diketone precursors to α-aminoketones, which then dimerize to form pyrazines.

Table 2: Application of Green Chemistry Principles in Pyrazine Synthesis

Green Chemistry Principle Application in Pyrazine Synthesis Example
Atom Economy One-pot reactions, Domino reactions Direct condensation of diketones and diamines without intermediate isolation. rsc.orgresearchgate.net
Safer Solvents & Auxiliaries Use of water, ethanol, or neat conditions Condensation reactions in aqueous methanol or without any solvent. rsc.orgresearchgate.net
Energy Efficiency Room temperature reactions, Microwave irradiation Stirring reactants at room temperature instead of refluxing. nih.govresearchgate.net
Use of Renewable Feedstocks Synthesis from bio-based precursors Using amino acids like L-isoleucine as chiral building blocks. rsc.orgresearchgate.net
Catalysis Use of biocatalysts or environmentally benign catalysts Enzyme-catalyzed amination of diketones; use of potassium tert-butoxide instead of heavy metal catalysts. researchgate.net

Advanced Analytical Characterization and Quantification of 2 Isopropyl 5 Sec Butylpyrazine

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for separating the volatile 2-Isopropyl-5-sec-butylpyrazine from complex sample matrices, enabling its precise identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govresearchgate.net In this method, the compound is first separated from other volatile components in a gas chromatograph based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then detected.

The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a known standard or with entries in a spectral library, such as the NIST database. nih.gov However, a significant challenge in pyrazine (B50134) analysis is that many positional isomers exhibit very similar mass spectra, which can lead to misidentification. nih.govresearchgate.net To overcome this, the use of gas chromatographic retention indices (RIs) on multiple stationary phases (e.g., DB-1, ZB-5MS, DB-624, and ZB-WAXplus) is crucial for unambiguous identification. nih.gov

For quantification, a common approach involves creating a calibration curve using a series of known concentrations of a this compound standard. unibo.it The use of an internal standard, particularly an isotopically labeled version of the analyte, is recommended to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. unibo.it Headspace solid-phase microextraction (HS-SPME) is a frequently used sample preparation technique that concentrates volatile compounds from the sample matrix onto a coated fiber before introduction into the GC-MS system. unibo.itthescipub.comvt.edu

Table 1: GC-MS Parameters for Alkylpyrazine Analysis

Parameter Typical Setting Reference
Column Type ZB-5 fused silica (B1680970) capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness) unibo.it
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min) unibo.it
Injector Temperature 250 °C researchgate.netunibo.it
Temperature Program Initial 40 °C (1 min hold), ramp at 3 °C/min to 220 °C (10 min hold) unibo.it
MS Transfer Line Temp. 250 °C researchgate.netunibo.it
Ion Source Temperature 230-260 °C researchgate.netunibo.it

| Ionization Mode | Electron Ionization (EI) at 70 eV | foodb.cahmdb.ca |

Application of High-Resolution Mass Spectrometry (HRMS) for Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. For this compound (C₁₃H₂₂N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This capability is particularly valuable when authentic standards are unavailable or when dealing with complex matrices where isobaric interferences are common. thegoodscentscompany.comthegoodscentscompany.com Techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) can offer the high resolution needed for this type of analysis, especially at trace levels. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling

Gas chromatography-ion mobility spectrometry (GC-IMS) is an increasingly popular technique for the analysis of volatile organic compounds (VOCs). tandfonline.comscielo.br It combines the separation power of gas chromatography with the high sensitivity of ion mobility spectrometry. tandfonline.com After separation on a GC column, the analytes are ionized at atmospheric pressure and enter a drift tube. tandfonline.com Here, they are separated based on their size, shape, and charge, which is measured as drift time.

Spectroscopic Methods for Structural Confirmation

While chromatography is excellent for separation and tentative identification, spectroscopic methods are required for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in this compound.

¹H-NMR spectra would show distinct signals for the protons on the pyrazine ring and the isopropyl and sec-butyl side chains. The chemical shift, splitting pattern (multiplicity), and integration of these signals provide information about the connectivity of the protons.

¹³C-NMR spectra reveal the number of unique carbon atoms in the molecule. The chemical shifts of the signals for the pyrazine ring carbons and the aliphatic side-chain carbons confirm the carbon skeleton of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a highly specific technique used to confirm the identity of a compound by analyzing its fragmentation pattern. thescipub.com In an MS/MS experiment, the molecular ion of this compound, previously separated by GC, is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. These fragments are then analyzed in a second mass analyzer.

The fragmentation pattern is characteristic of the molecule's structure. For alkylpyrazines, fragmentation typically involves the cleavage of the alkyl side chains. miamioh.edulibretexts.org The loss of alkyl radicals from the isopropyl and sec-butyl groups would produce specific, predictable fragment ions. Analyzing these fragmentation pathways provides a high degree of confidence in the structural assignment of this compound. thescipub.comcore.ac.uk For instance, the loss of a methyl group (CH₃) or an ethyl group (C₂H₅) from the sec-butyl side chain, or a methyl group from the isopropyl side chain, would result in characteristic mass-to-charge (m/z) ratios in the MS/MS spectrum.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-methylpyrazine
2,3-dimethylpyrazine
2,5-dimethylpyrazine
2,6-dimethylpyrazine
2,3,5-trimethylpyrazine
2,3,5,6-tetramethylpyrazine
2-ethyl-3,5-dimethylpyrazine (B18607)
2-ethyl-3,6-dimethylpyrazine
2-ethyl-5-methylpyrazine
2-ethyl-6-methylpyrazine
2-acetylpyrazine
2-acetyl-3-ethylpyrazine
2,3-diethylpyrazine
2,3-diethyl-5-methylpyrazine
2-Isopropyl-5-methoxypyrazine (B3053899)
2-sec-Butyl-3-methoxypyrazine (B29486)
3-Isobutyl-2-methoxypyrazine
3-isopropyl-2-methoxypyrazine
3-ethyl-2-methoxypyrazine
2-furfural
2-acetylfuran
2-acetylthiazole
(E)-2-hexenal
(E)-2-pentenal
2,4-heptadienal
1-hydroxy-2-propanone
Phenylacetaldehyde
Methional
Linalool
Indole
Furfuryl alcohol
Benzyl mercaptan
β-damascenone
β-ionone
alpha-pinene
alpha-Phellandrene
Limonene
Ethyl butanoate
Ethyl isobutyrate
Ethyl hexanoate
Hexanal
Carbon dioxide
Nitrogen
Helium

Sample Preparation and Enrichment Strategies for Trace Analysis

The detection and quantification of this compound, especially at the low concentrations at which it typically occurs in various matrices, necessitates highly efficient sample preparation and enrichment techniques. The primary goal of these strategies is to isolate the target analyte from a complex sample matrix and concentrate it to a level amenable to instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS).

Purge and trap (P&T) is a dynamic headspace technique widely employed for the analysis of volatile organic compounds (VOCs) in liquid and solid samples. nist.govteledynelabs.com The method involves purging the sample with an inert gas, which strips the volatile compounds from the matrix. These compounds are then carried to a sorbent trap where they are concentrated. Subsequently, the trap is rapidly heated, desorbing the analytes into a gas chromatograph for separation and detection. nist.govthegoodscentscompany.com This technique is particularly effective for concentrating low-concentration VOCs. nist.gov

A significant advantage of P&T is its ability to handle different sample matrices and achieve low detection limits through the concentration step. teledynelabs.com For pyrazines, a selective P&T method has been developed to enhance isolation from complex volatile profiles. researchwithrutgers.com This method utilizes a dilute hydrochloric acid (HCl) solution to selectively trap the basic pyrazine compounds from the total headspace volatiles. Following the trapping, the acidic solution is basified (e.g., to pH 13) to release the pyrazines, which are then recovered by a secondary headspace analysis and introduced into the GC-MS system. researchwithrutgers.com This acid-base manipulation provides a high degree of selectivity, enabling the quantification of trace-level pyrazines even in samples with highly complex volatile backgrounds, such as potato chips and other thermally processed foods. researchwithrutgers.com

Table 1: General Purge and Trap Parameters for Volatile Pyrazine Analysis
ParameterTypical Range/ValuePurposeReference
Sample TypeAqueous solutions, solid food slurries (e.g., peanut butter, potato chips)Matrix containing the target analyte researchwithrutgers.com
Purge GasHelium, NitrogenInert gas to strip volatiles from the sample teledynelabs.com
Purge Time10 - 20 minEnsures efficient transfer of volatiles from sample to trap cluin.org
Selective TrapDilute HCl solutionSelectively isolates basic compounds like pyrazines researchwithrutgers.com
Sorbent TrapTenax TAAdsorbs and concentrates volatiles from the purge gas researchwithrutgers.com
Desorption Temperature180 - 270 °CThermally releases trapped analytes into the GC system cluin.orgsigmaaldrich.com
Desorption Time0.5 - 5 minEnsures complete transfer of analytes to the GC column cluin.orgsigmaaldrich.com

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and versatile equilibrium-based extraction technique. nih.gov It utilizes a fused-silica fiber coated with a stationary phase. When exposed to the headspace above a sample or directly immersed in a liquid sample, the analytes partition between the sample matrix and the fiber coating. After an appropriate extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

The selection of the SPME fiber is crucial for the successful analysis of pyrazines. The choice depends on the polarity and volatility of the target analytes. For the broad range of pyrazines found in food products, combination fibers are often preferred due to their ability to extract compounds with varying polarities. A commonly used fiber is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has shown high extraction efficiency for various pyrazines in matrices like yeast extract and peanut butter. sigmaaldrich.comnih.gov

Optimization of SPME parameters is critical to maximize sensitivity and accuracy. nih.gov Key variables include extraction time, extraction temperature, and sample pre-incubation conditions. nih.govnih.gov For instance, in the analysis of pyrazines in edible oils, a pre-incubation at 80 °C for 20 minutes followed by a 50-minute extraction at 50 °C using a PDMS/DVB/CAR fiber was found to be optimal. nih.gov The use of a newer generation SPME Arrow, which has a larger sorbent volume, has been shown to provide higher extraction capacity compared to traditional fibers, making it particularly suitable for quantifying trace volatiles in oils. nih.gov

Table 2: Optimized SPME Conditions for Alkylpyrazine Analysis in Various Food Matrices
MatrixSPME FiberExtraction Temperature (°C)Extraction Time (min)Key FindingsReference
Edible OilsPDMS/DVB/CAR (120 µm) Arrow5050LODs for pyrazines were 2–60 ng/g. SPME-Arrow was more suitable than traditional fibers. nih.gov
Yeast Extract50/30 µm DVB/CAR/PDMSOptimized via RSMOptimized via RSMExtraction time and temperature were the most significant variables. nih.gov
Peanut ButterDVB/CAR/PDMS65 (headspace)30HS-SPME coupled with GC-MS allowed for characterization of the volatile fraction. sigmaaldrich.com
Meaty Food ProductsPDMS/CAR/DVB (2cm)8010 - 15Hydration of the sample with a salt solution significantly increased peak areas. lu.se

The detection and accurate quantification of this compound in complex biological (e.g., food, fermented products) and environmental (e.g., water, soil) samples are fraught with challenges. Pyrazines are often present at trace or ultra-trace concentrations, surrounded by a multitude of other volatile and non-volatile compounds that can interfere with the analysis. nih.gov

A primary challenge is the matrix effect . In food analysis, the complex mixture of fats, proteins, and carbohydrates can affect the partitioning of the analyte into the headspace or onto an SPME fiber. researchgate.net For example, the high-fat content in cocoa liquor can hinder the release of volatile compounds. researchgate.net Similarly, in environmental samples, humic substances or other organic matter can bind to the analyte, reducing its availability for extraction.

Another significant hurdle is the co-elution of isomers . Mass spectra of many positional isomers of alkylpyrazines are very similar, making unambiguous identification based on mass spectral data alone nearly impossible. nih.gov For a compound like this compound, other isomers with the same molecular weight could potentially co-elute. Therefore, reliable identification often requires the use of gas chromatographic retention indices (RIs) on multiple stationary phases with different polarities. nih.gov Comparing the experimentally determined RIs with those of authentic standards or reliable databases is essential for confirmation.

Role in Non Human Biological and Ecological Systems

Function in Microbial Metabolism and Interspecies Interactions

Microorganisms are prolific producers and transformers of pyrazines, utilizing them in their metabolic pathways and for interspecies communication. nih.govresearchgate.net

Several bacterial genera, including Paenibacillus, Bacillus, and Corynebacterium, are known to synthesize pyrazines. researchgate.netoup.commdpi.com For instance, the polymyxin-producing bacterium Paenibacillus polymyxa has been found to produce a complex mixture of methyl-branched alkyl-substituted pyrazines, with 2,5-diisopropylpyrazine (B1313309) being a dominant metabolite. oup.comcapes.gov.brnih.gov The production of these pyrazines is linked to bacterial growth and can be significantly stimulated by the addition of precursors like valine. oup.comnih.gov Studies on Bacillus subtilis strains isolated from fermented soybeans (natto) have also demonstrated their capability to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,6-dimethylpyrazine. mdpi.comresearchgate.net The specific profile of pyrazines produced can vary between different bacterial strains, indicating a diversity in their biosynthetic capabilities. mdpi.comresearchgate.net

Table 1: Examples of Pyrazines Produced by Bacteria

Bacterial GenusPyrazine (B50134) CompoundReference
Paenibacillus2,5-diisopropylpyrazine oup.comcapes.gov.brnih.gov
Bacillus2-methylpyrazine mdpi.comresearchgate.net
Bacillus2,3-dimethylpyrazine mdpi.comresearchgate.net
Bacillus2,6-dimethylpyrazine mdpi.comresearchgate.net
Serratia3-Ethyl-2,5-dimethylpyrazine (B149181) semanticscholar.org

Just as microorganisms can synthesize pyrazines, they can also degrade and transform them. nih.gov Certain bacteria have been isolated that can utilize substituted pyrazines as their sole source of carbon and energy. nih.govdeepdyve.com While the initial metabolites of pyrazine degradation have been identified in some cases, the complete pathways, including the mechanism of ring cleavage, are not yet fully understood. nih.govdeepdyve.comresearchgate.net This microbial transformation of pyrazines is not only a part of their natural lifecycle but has also been harnessed for the synthesis of novel molecules. nih.gov The ability of some bacteria to utilize pyrazines as a carbon and nitrogen source suggests a role for these compounds in microbial nutrition and competition. researchgate.net

The biological activities of pyrazines extend to influencing the growth and development of other organisms. For example, 2,5-bis(1-methylethyl)-pyrazine, produced by Paenibacillus sp. AD87, has demonstrated broad-spectrum antimicrobial activity. nih.gov At high concentrations, it can induce a strong DNA damage response, while at lower concentrations, it causes cell-wall damage. nih.gov This suggests that pyrazines can act as protective agents for the producing microbes, inhibiting the growth of competing bacteria and fungi. Some pyrazines, like aspergillic acid produced by Aspergillus flavus, are known for their antibiotic and antimycotic properties. semanticscholar.org

Occurrence and Formation in Plant Systems (e.g., Pisum sativum, Daucus carota)

Table 2: Occurrence of Related Pyrazines in Plant Systems

Plant SpeciesPyrazine CompoundReference
Daucus carota (Carrot)2-methoxy-3-sec-butylpyrazine researchgate.nettinkturenpresse.de
Pisum sativum (Green Pea)2-methoxypyrazines nih.govcapes.gov.br
Bell Peppers2-isobutyl-3-methoxypyrazine (B1223183) thegoodscentscompany.com
Spinach3-isopropyl-2-methoxypyrazine semanticscholar.org

Role in Insect Chemical Ecology (analogous to other alkyl-methoxypyrazines)

In the world of insects, chemical signals, or semiochemicals, are paramount for a wide range of behaviors, including mating, aggregation, and defense. numberanalytics.com Pyrazines, particularly alkyl- and methoxypyrazines, are increasingly recognized for their role as potent semiochemicals. semanticscholar.orgnih.govnih.gov

Research has shown that various pyrazines function as pheromones and allomones in insects. semanticscholar.org For example, 3-ethyl-2,5-dimethylpyrazine is an important trail and alarm pheromone for the ant Atta sexdens rubropilosa, produced by an associated bacterium, Serratia marcescens. semanticscholar.org In another instance, 2,5-dimethyl-3-(2-methylbutyl)-pyrazine is used for chemical defense by the phasmid insect Phyllium westwoodii. semanticscholar.org

Furthermore, sexually deceptive orchids have been found to mimic insect sex pheromones to attract pollinators. nih.govacs.orguni-konstanz.de Studies on the warty hammer orchid, Drakaea livida, have identified several tetrasubstituted pyrazines as the semiochemicals that attract its male thynnine wasp pollinator. nih.govacs.orgacs.org Similarly, 2-alkyl-3-methoxypyrazines are potent attractants for florivorous scarabs associated with neotropical palms. nih.gov These findings highlight the potential for 2-Isopropyl-5-sec-butylpyrazine and other similar compounds to be investigated as semiochemicals, potentially serving as pheromones or warning signals in various insect species. The structural similarities to known insect semiochemicals make it a candidate for future research in insect chemical ecology.

Structural Modifications, Derivatization, and Analog Research

Synthesis and Characterization of Isomeric and Homologous 2-Isopropyl-5-sec-butylpyrazine Derivatives

The synthesis of alkylpyrazine derivatives, including isomers and homologs of this compound, is a well-established area of chemical research. researchgate.net These methods are critical for producing novel compounds for study and for the industrial production of valuable flavor and fragrance agents. researchgate.net

A common and effective method for synthesizing related alkylated pyrazines, such as 2-sec-butyl-3-methoxypyrazine (B29486), involves the condensation of an appropriate α-amino acid amide with a dicarbonyl compound like glyoxal (B1671930). chemicalbook.comdur.ac.uk For instance, the synthesis of 2-sec-butyl-3-hydroxypyrazine can be achieved through the reaction of L-isoleucinamide hydrochloride and glyoxal under alkaline conditions. dur.ac.uk This hydroxypyrazine serves as a key intermediate for further derivatization.

The characterization of these synthesized compounds is essential to confirm their structure and purity. Techniques such as Mass Spectrometry and Gas Chromatography are employed to identify and analyze the final products. nist.gov The properties of these derivatives, particularly their odor and flavor profiles, are of significant interest. For example, 2-sec-butyl-3-methoxypyrazine is noted for its musty, green pea, and bell pepper aroma. thegoodscentscompany.com

Table 1: Properties of Selected Isomeric and Homologous Pyrazine (B50134) Derivatives

Compound NameCAS NumberMolecular FormulaKey Characteristics
2-sec-Butyl-3-methoxypyrazine24168-70-5C₉H₁₄N₂OOdor described as green, vegetative, and peppery. nist.govthegoodscentscompany.com
2-Isobutyl-3-methoxypyrazine (B1223183)24683-00-9C₉H₁₄N₂OPossesses a strong green, bell pepper, and nutty aroma. thegoodscentscompany.com
2-Isopropyl-5-methoxypyrazine (B3053899)Not AvailableC₈H₁₂N₂OBelongs to the class of methoxypyrazines. foodb.ca
2-Isopropyl-5-methylpyrazine13925-05-8C₈H₁₂N₂Characterized by a roasted odor and a green flavor profile. thegoodscentscompany.com

Note: The table above is interactive and can be sorted by clicking on the column headers.

Introduction of Hydroxyl, Methoxy (B1213986), or Other Functional Groups to the Pyrazine Core

The introduction of functional groups, such as hydroxyl (-OH) and methoxy (-OCH₃), to the pyrazine core significantly alters the molecule's properties. The synthesis of methoxypyrazines, which are structurally related to this compound, is a prime example of this derivatization.

The process often begins with the creation of a hydroxypyrazine intermediate. dur.ac.uk This intermediate can then be methylated to introduce the methoxy group. A documented synthesis route for 2-isobutyl-3-methoxypyrazine involves the methylation of 2-isobutyl-3-hydroxypyrazine. dur.ac.uk Historically, this methylation was carried out using reagents like diazomethane (B1218177) (CH₂N₂). chemicalbook.com More contemporary and milder methods have also been developed to achieve this transformation. dur.ac.uk The resulting 2-methoxy-3-sec-butylpyrazine is classified as a member of the pyrazines and an aromatic ether. chemicalbook.com

These functionalized pyrazines are found in a variety of natural sources. For instance, 2-methoxy-3-sec-butylpyrazine has been identified in foods like asparagus, peas, and certain cheeses, contributing to their characteristic flavors. chemicalbook.com Similarly, 2-isopropyl-5-methoxypyrazine has been detected in coffee and various vegetables. foodb.ca

Impact of Structural Variations on Biological Activity in Non-Human Systems

Structural variations in alkylpyrazines have a demonstrable impact on their biological activity in non-human systems. Research on isomers and analogs of this compound has revealed significant antimicrobial properties.

A notable example is the compound 2,5-bis(1-methylethyl)-pyrazine (also known as 2,5-diisopropylpyrazine), an isomer of the target compound. This volatile compound has shown broad-spectrum antimicrobial activity. researchgate.net Studies have demonstrated its ability to inhibit the growth of various pathogens, including:

Bacteria : Escherichia coli and Staphylococcus aureus

Fungi : Fusarium culmorum and Rhizoctonia solani

Yeast : Candida albicans

The mechanism of action for 2,5-bis(1-methylethyl)-pyrazine against E. coli appears to be concentration-dependent. researchgate.net At higher concentrations, it induces a strong DNA damage response, while at lower concentrations, it primarily causes cell-wall damage. researchgate.net This dual-action capability makes it a compound of interest for further study.

Given its effectiveness at lower concentrations and its broad-spectrum activity, 2,5-bis(1-methylethyl)-pyrazine is considered a potential bio-based fumigant for applications in agriculture and the food industry. researchgate.net

Table 2: Observed Biological Activities of a this compound Isomer

CompoundTarget OrganismObserved EffectReference
2,5-bis(1-methylethyl)-pyrazineEscherichia coliDNA damage (high conc.), Cell-wall damage (low conc.) researchgate.net
2,5-bis(1-methylethyl)-pyrazineStaphylococcus aureusGrowth inhibition researchgate.net
2,5-bis(1-methylethyl)-pyrazineFusarium culmorumGrowth attenuation researchgate.net
2,5-bis(1-methylethyl)-pyrazineRhizoctonia solaniGrowth attenuation researchgate.net
2,5-bis(1-methylethyl)-pyrazineCandida albicansGrowth inhibition researchgate.net

Note: The table above is interactive and can be sorted by clicking on the column headers.

Computational and Theoretical Investigations of 2 Isopropyl 5 Sec Butylpyrazine

Molecular Modeling and Simulation of Pyrazine (B50134) Structure and Reactivity

Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure of pyrazine derivatives and predicting their chemical reactivity. These computational techniques allow for the exploration of molecular geometries, electronic properties, and the energetic landscapes of chemical reactions.

Computational Studies on Molecular Interactions and Dynamics

Computational studies have been employed to investigate the intermolecular forces and dynamic behavior of pyrazine systems. For instance, density functional theory (DFT) has been utilized to explore the formation mechanisms of various alkylpyrazines. These studies elucidate the structures of reactants, transition states, and products, providing a detailed picture of the reaction pathways. researchgate.net Understanding these interactions is crucial for predicting how 2-isopropyl-5-sec-butylpyrazine might behave in different chemical environments, such as in food matrices or during analytical procedures.

Prediction of Conformational Preferences and Stereochemical Effects

The biological and chemical properties of a molecule are often dictated by its three-dimensional shape and the spatial arrangement of its atoms. For a molecule like this compound, which possesses chiral centers, understanding its conformational preferences and the effects of stereochemistry is paramount. Computational methods can predict the most stable conformations and the energy barriers between them. While specific studies on the conformational analysis of this compound are not abundant in the provided results, the principles of computational chemistry allow for such predictions based on its structural analogues.

Quantitative Structure-Retention Relationship (QSRR) Studies for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) models are statistical and computational tools that correlate the chemical structure of a compound with its retention behavior in chromatographic systems. researchgate.netnih.govnih.gov These models are invaluable for predicting the retention times of analytes, optimizing separation methods, and gaining insights into the molecular mechanisms of separation. researchgate.netnih.gov

QSRR models are built by establishing a mathematical relationship between molecular descriptors and the observed chromatographic retention. nih.gov These descriptors, which can be calculated from the molecular structure, quantify various physicochemical properties. The models can be linear, such as Multiple Linear Regression (MLR), or non-linear, employing machine learning algorithms like Support Vector Regression (SVR), Random Forest (RF), and Gradient Boosted Regression (GBR). nih.govresearchgate.net

Recent advancements in QSRR include the development of models for various chromatographic techniques, including Reversed-Phase Liquid Chromatography (RPLC), and their application in predicting the retention of small molecules under different conditions, such as varying pH. nih.govresearchgate.net

Table 1: Common Approaches in QSRR Modeling

Modeling TechniqueDescription
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.
Partial Least Squares (PLS) A statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space.
Support Vector Regression (SVR) A supervised learning model with associated learning algorithms that analyze data for regression analysis.
Random Forest (RF) An ensemble learning method for classification and regression that operates by constructing a multitude of decision trees at training time.
Gradient Boosted Regression (GBR) A machine learning technique for regression and classification problems, which produces a prediction model in the form of an ensemble of weak prediction models, typically decision trees.

Chemoinformatic Analysis of Alkylpyrazine Chemical Space (Non-Pharmacological Drug-likeness)

Chemoinformatics provides the tools to organize, analyze, and visualize the vast landscape of chemical compounds known as chemical space. nih.gov This analysis is crucial for understanding structure-property relationships. nih.gov While often applied in drug discovery to assess "drug-likeness," the principles of chemoinformatic analysis can also be applied to other classes of compounds, such as flavor and fragrance molecules like alkylpyrazines, to explore their "non-pharmacological drug-likeness" or other properties of interest.

The concept of chemical space helps in navigating the universe of possible chemical structures. nih.gov By mapping the chemical space of alkylpyrazines, researchers can identify areas of structural diversity, understand the distribution of physicochemical properties, and uncover relationships between molecular structure and sensory attributes. This can be achieved through techniques like Principal Component Analysis (PCA) and the visualization of molecular scaffolds. mdpi.com

Mechanistic Prediction of Pyrazine Formation and Degradation Pathways

Computational chemistry plays a vital role in elucidating the complex reaction mechanisms that lead to the formation and degradation of pyrazines. These reactions are often central to the development of flavors and aromas in cooked foods through the Maillard reaction.

Studies have proposed that the thermal degradation of amino acids like serine and threonine is a key pathway to pyrazine formation. nih.gov Mechanistically, this involves a series of complex reactions including decarbonylation, dehydration, and deamination to generate α-aminocarbonyl intermediates. nih.gov These intermediates then condense to form dihydropyrazines, which are subsequently oxidized to pyrazines. researchgate.net Aldol condensation of reactive intermediates can also lead to α-dicarbonyls, which further react to produce more pyrazines. nih.gov

The formation of specific alkylpyrazines is dependent on the precursor amino acids. For example, the interaction between different amino acids can influence the types and quantities of pyrazines formed. scispace.com Computational models can simulate these reaction pathways, providing insights into the energetics and kinetics of each step. For instance, the oxidation of methionine has been shown to influence pyrazine formation by competitively inhibiting the oxidation of dihydropyrazines. nih.gov

Table 2: Precursor Amino Acids and Resulting Pyrazines

Precursor Amino Acid(s)Resulting Pyrazine(s)
SerinePyrazine, methylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-diethylpyrazine (B85413) nih.gov
Threonine2,5-dimethylpyrazine, 2,6-dimethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine (B18607) nih.gov

Environmental Dynamics and Transformation of 2 Isopropyl 5 Sec Butylpyrazine

Environmental Occurrence and Distribution in Various Ecosystems

No data found.

Degradation Pathways in Soil and Water Environments

Microbial Degradation and Biotransformation

No data found.

Photochemical and Abiotic Degradation Mechanisms

No data found.

Bioaccumulation and Fate in Non-Human Organisms

No data found.

Concluding Remarks and Future Research Perspectives

Integration of Omics Technologies for Comprehensive Pyrazine (B50134) Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding the complex biological and chemical processes involving pyrazines. mdpi.comresearchgate.nettandfonline.com In the context of food science, these technologies are revolutionizing our understanding of how flavor develops.

Future research will likely focus on integrating multi-omics data to create a holistic picture of pyrazine formation and function. nih.govresearchgate.net For instance, combining metagenomics and metatranscriptomics can reveal the microbial communities and the specific genes responsible for pyrazine biosynthesis during food fermentation. mdpi.comtandfonline.com Metabolomics can then identify and quantify the full spectrum of pyrazines and other flavor compounds produced. mdpi.com This integrated approach, often termed "flavoromics," will enable researchers to precisely map the biochemical pathways leading to specific flavor profiles and to identify novel pyrazines. nih.govnih.gov Such comprehensive analyses can lead to the selection of starter cultures or the optimization of fermentation conditions to produce foods with enhanced or novel flavors. mdpi.comnih.gov

Development of Novel Biocatalytic Systems for Pyrazine Production

The demand for natural flavor compounds is driving the development of sustainable and environmentally friendly production methods. numberanalytics.com Biocatalysis, using enzymes or whole microbial cells, presents a promising alternative to traditional chemical synthesis, which often involves harsh conditions and hazardous materials. numberanalytics.comrsc.org

Future research in this area will likely concentrate on several key aspects. The discovery and engineering of novel enzymes with high specificity and efficiency for pyrazine synthesis are critical. rsc.org This includes enzymes involved in the condensation of amino acids and sugars, the key precursors in pyrazine formation. researchgate.net The use of immobilized enzymes and continuous-flow biocatalytic systems could enhance the scalability and cost-effectiveness of pyrazine production. rsc.org Furthermore, the application of metabolic engineering to microbial strains, such as Bacillus subtilis, could lead to the overproduction of specific, high-value alkylpyrazines. researchgate.net These advancements will not only provide a sustainable source of natural pyrazines for the food industry but also open up possibilities for producing novel pyrazine structures with unique sensory properties. numberanalytics.comrsc.org

Advanced Analytical Method Development for Enhanced Sensitivity and Specificity

The accurate detection and quantification of pyrazines, which are often present at very low concentrations in complex food matrices, remain a significant analytical challenge. acs.orgchemistryviews.orgspectroscopyonline.com The development of more sensitive and specific analytical methods is crucial for both quality control in the food industry and for fundamental research.

Future trends in this area point towards the refinement of existing techniques and the adoption of novel technologies. chemistryviews.orgazolifesciences.comsolubilityofthings.com Multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), offer enhanced separation and identification of isomeric and trace-level pyrazines. acs.org The development of novel sample preparation techniques, such as advanced solid-phase microextraction (SPME) fibers, will improve the extraction efficiency of volatile pyrazines. chemistryviews.org Furthermore, the integration of artificial intelligence and machine learning into analytical workflows can automate data analysis, identify patterns, and even predict the presence of specific compounds based on spectral data. spectroscopyonline.comazolifesciences.com Portable and miniaturized analytical instruments, such as handheld spectrometers, will enable rapid, on-site analysis of pyrazines in various settings, from field to factory. chemistryviews.org

Exploration of Undiscovered Biological Roles in Model Organisms

Beyond their role as flavor compounds, pyrazines are known to have diverse biological functions, acting as signaling molecules in various organisms. adv-bio.comnih.gov For example, some insects use pyrazines as alarm pheromones to warn conspecifics of danger. adv-bio.comresearchgate.net There is also evidence that pyrazines can influence the behavior of predators, acting as aposematic (warning) signals. researchgate.netnih.gov

Future research should aim to systematically explore the undiscovered biological roles of alkylpyrazines using model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode). nih.gov By exposing these organisms to a panel of structurally diverse pyrazines, including lesser-studied compounds like 2-Isopropyl-5-sec-butylpyrazine, researchers can investigate their effects on behavior, development, and physiology. nih.gov Such studies could reveal novel applications for pyrazines in areas like pest control, where they could be used as repellents or attractants. adv-bio.com Understanding the interactions between pyrazines and olfactory receptors at a molecular level will also provide insights into the fundamental principles of chemosensation. nih.gov

Computational Design of Alkylpyrazine Analogs with Tailored Research Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of novel molecules with specific properties. acs.orgsiemens.com In the context of pyrazine research, these approaches can be used to design new alkylpyrazine analogs with tailored sensory characteristics or biological activities.

The future of this field lies in the use of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the flavor profiles and biological effects of hypothetical pyrazine structures. siemens.com By analyzing the structural features that contribute to specific nutty, roasted, or green aroma notes, researchers can design new molecules with enhanced or entirely novel sensory properties. acs.orgnih.gov Molecular docking and dynamics simulations can be used to predict the binding of pyrazine analogs to olfactory receptors or other protein targets, providing a rational basis for the design of compounds with specific biological functions. nih.govacs.org This computational approach, combined with advances in biocatalytic synthesis, will enable the rapid and efficient creation of a new generation of pyrazine-based compounds for a wide range of applications in the food, fragrance, and pharmaceutical industries. numberanalytics.comacs.org

Q & A

Basic: What are the optimal synthetic routes and reaction condition optimizations for 2-isopropyl-5-sec-butylpyrazine?

Methodological Answer:
Synthesis of pyrazine derivatives typically involves multi-step reactions, including acyl chloride formation, bromination, and esterification, as demonstrated in the synthesis of 2-phenylpiperazine derivatives . Key variables to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Reaction time : Extended durations (e.g., 12–24 hours) improve yields in cyclization steps.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate ring closure.
  • Purification : Chromatography (HPLC) and spectroscopic validation (IR, HNMR, GC-MS) ensure structural fidelity .

Advanced: How can multiconfiguration time-dependent Hartree (MCTDH) methods resolve excited-state dynamics in pyrazine derivatives?

Methodological Answer:
The MCTDH approach enables accurate modeling of nuclear motion in large systems like pyrazine by treating all 24 vibrational modes, including strong S₁-S₂ electronic state coupling . Steps include:

Hamiltonian construction : Incorporate all vibrational modes and potential energy surfaces.

Wave packet propagation : Simulate non-adiabatic transitions between states.

Spectral benchmarking : Compare computed absorption spectra with experimental data to validate models .
This method is critical for understanding photochemical pathways in derivatives like this compound.

Contradiction: How to reconcile discrepancies in spectroscopic data for pyrazine derivatives?

Methodological Answer:
Contradictions in UV-Vis or IR spectra may arise from solvent effects, isomerism, or incomplete purification. For example:

  • Symmetry considerations : Pyrazine’s electronic transitions (e.g., n→π*) are sensitive to substituent orientation, requiring symmetry-adapted CI calculations to interpret splitting patterns .
  • Experimental validation : Use temperature-controlled measurements and high-resolution techniques (e.g., FTIR) to isolate solvent artifacts .
  • Cross-validation : Combine HPLC purity analysis with computational simulations to resolve ambiguities .

Advanced: What strategies enhance the electrocatalytic performance of pyrazine-based materials?

Methodological Answer:
Graphite-conjugated pyrazines (GCPs) demonstrate tunable catalytic activity via:

Electrophilicity modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazine core, enhancing oxygen reduction rates by 70-fold .

Ligand design : Use π-conjugated ligands (e.g., 2,5-bis(2-pyridyl)pyrazine) to stabilize charge-transfer states in ruthenium complexes, shifting MLCT absorption to longer wavelengths .

Structural characterization : XAS and DFT validate active-site geometries and electronic structures .

Basic: What analytical techniques confirm the structure and purity of synthesized pyrazine derivatives?

Methodological Answer:

  • Chromatography : HPLC and GC-MS quantify purity (>95% threshold) .
  • Spectroscopy :
    • IR : Identify functional groups (e.g., C=N stretches at ~1550 cm⁻¹).
    • HNMR : Confirm substituent integration ratios (e.g., isopropyl vs. sec-butyl protons).
  • Thermal analysis : Melting point consistency (±2°C) rules out polymorphic impurities .

Advanced: How do substituent effects influence the redox properties of pyrazine-containing complexes?

Methodological Answer:
Substituents alter π* orbital energies and ligand basicity, which govern redox potentials. For example:

  • Electron-withdrawing groups : Lower π* energies in ligands like 2,2'-bipyrazine, stabilizing reduced states and shifting Ru(II/III) potentials .
  • Steric effects : Bulky groups (e.g., isopropyl) hinder coordination, requiring DFT geometry optimization to predict redox behavior .

Basic: What safety protocols are critical when handling pyrazine derivatives in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure .
  • Storage : Avoid prolonged storage due to degradation risks; monitor for peroxide formation .
  • Disposal : Follow EPA guidelines for halogenated waste if chloro derivatives are present .

Advanced: How can additive effects (e.g., in food matrices) interfere with pyrazine quantification?

Methodological Answer:

  • Matrix suppression : Soybean paste additives reduce pyrazine volatility, requiring headspace-SPME-GC/MS for accurate detection .
  • Calibration : Use internal standards (e.g., deuterated pyrazines) to correct for signal suppression .

Advanced: What theoretical frameworks guide the design of pyrazine-based photophysical studies?

Methodological Answer:

  • Conical intersection models : Map S₁/S₂ crossings to predict non-radiative decay pathways .
  • Symmetry-adapted CI : Account for B₃u/B₂g state splitting in n→π* transitions, validated against experimental spectra .
  • Density functional tight-binding (DFTB) : Rapidly screen substituent effects on absorption maxima .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.